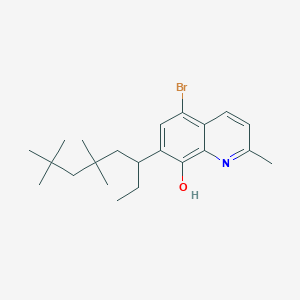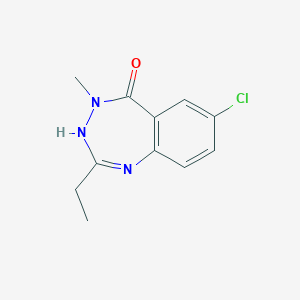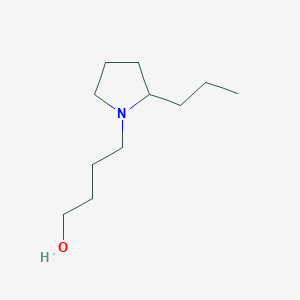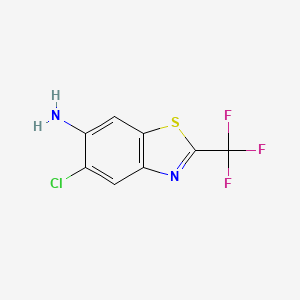![molecular formula C13H15N B14607955 2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- CAS No. 59175-23-4](/img/structure/B14607955.png)
2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[310]hex-2-ene, 1,5-dimethyl-3-phenyl- is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- can be achieved through several methods. One practical approach involves the photochemical decomposition of CHF2-substituted pyrazolines. This method is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance, yielding the desired products in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. Industrial production would likely involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen.
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol. Substitution reactions could result in a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: This compound is of interest in the development of pharmaceuticals, particularly those targeting neurological conditions due to its nitrogen-containing bicyclic structure.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- exerts its effects involves its interaction with various molecular targets. The nitrogen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with a nitrogen atom, but differing in the position of substituents.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Known for its use in antiviral medications.
Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)-: A similar bicyclic compound with different substituents.
Uniqueness
2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
59175-23-4 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1,5-dimethyl-3-phenyl-2-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C13H15N/c1-12-8-11(14-13(12,2)9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
OIZHNZLEACQBQG-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(=NC1(C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





phosphanium iodide](/img/structure/B14607882.png)










